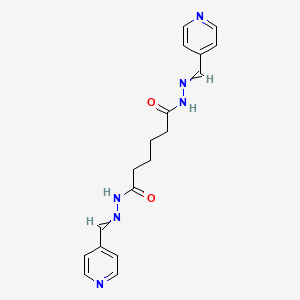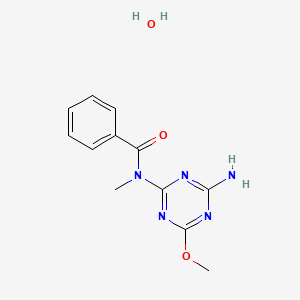
N'~1~,N'~6~-bis(4-pyridinylmethylene)hexanedihydrazide
Overview
Description
N'~1~,N'~6~-bis(4-pyridinylmethylene)hexanedihydrazide, commonly known as BPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPH is a ligand that binds to metal ions, making it useful in a variety of chemical reactions.
Scientific Research Applications
BPH has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of catalysis, where BPH can be used as a ligand to bind to metal ions and catalyze a variety of chemical reactions. BPH has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mechanism of Action
BPH binds to metal ions, such as copper and zinc, through its pyridine rings. This binding activates the metal ions, allowing them to participate in a variety of chemical reactions. BPH has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory molecules, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
BPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory molecules, which may contribute to its anti-inflammatory properties. BPH has also been shown to have anti-cancer properties, as it can induce cell death in cancer cells. Additionally, BPH has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BPH in lab experiments is its ability to bind to metal ions, making it useful in a variety of chemical reactions. Additionally, BPH has been extensively studied, and its properties are well understood. However, there are also some limitations to using BPH in lab experiments. One limitation is that it can be difficult to synthesize and purify, which may make it challenging to use in large-scale experiments.
Future Directions
There are many potential future directions for research on BPH. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of BPH. Additionally, there is potential for BPH to be used in the development of new catalysts for chemical reactions. Further research is also needed to fully understand the mechanism of action of BPH and its potential applications in scientific research.
properties
IUPAC Name |
N,N'-bis(pyridin-4-ylmethylideneamino)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-17(23-21-13-15-5-9-19-10-6-15)3-1-2-4-18(26)24-22-14-16-7-11-20-12-8-16/h5-14H,1-4H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOKQIZNAIYDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(pyridin-4-ylmethylideneamino)hexanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[2-(3-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3855672.png)

![4-[2-(3-bromobenzylidene)hydrazino]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B3855684.png)
![4-(dimethylamino)benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855686.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B3855690.png)





![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3855724.png)


![4-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3855761.png)